Methyl 2-heptenoate
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Overview
Description
Methyl 2-heptenoate is an organic compound with the molecular formula C8H14O2. It belongs to the class of fatty acid esters and is characterized by its ester functional group. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-heptenoate can be synthesized through the esterification of heptenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or ammonium sulfate, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 50 to 70 degrees Celsius, resulting in a high yield of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where heptenoic acid and methanol are fed into the system along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-heptenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of heptenoic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include heptenoic acid (from oxidation), heptenol (from reduction), and various substituted esters (from substitution reactions).
Scientific Research Applications
Methyl 2-heptenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of methyl 2-heptenoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release heptenoic acid and methanol. The released heptenoic acid can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, methyl ester: Similar in structure but lacks the double bond present in methyl 2-heptenoate.
Methyl 2-heptynoate: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and makes it suitable for specific applications in flavor and fragrance industries, as well as in scientific research.
Properties
CAS No. |
38693-91-3 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl hept-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
IQQDLHGWGKEQDS-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(=O)OC |
Canonical SMILES |
CCCCC=CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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